molecular formula C27H37N5OS B3078518 1-[(8S,9S)-6'-Methoxycinchonan-9-yl]-3-(2alpha-aminocyclohexane-1beta-yl)thiourea CAS No. 1052184-48-1

1-[(8S,9S)-6'-Methoxycinchonan-9-yl]-3-(2alpha-aminocyclohexane-1beta-yl)thiourea

Cat. No.: B3078518
CAS No.: 1052184-48-1
M. Wt: 479.7 g/mol
InChI Key: NFEJIKCPWWZIFG-VCACTVQNSA-N
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Description

1-[(8S,9S)-6’-Methoxycinchonan-9-yl]-3-(2alpha-aminocyclohexane-1beta-yl)thiourea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxycinchonan moiety and a thiourea group, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(8S,9S)-6’-Methoxycinchonan-9-yl]-3-(2alpha-aminocyclohexane-1beta-yl)thiourea typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of (8S,9S)-6’-Methoxycinchonan-9-amine with 2alpha-aminocyclohexane-1beta-yl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at room temperature to slightly elevated levels to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process parameters, such as temperature, pressure, and solvent choice, are optimized to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(8S,9S)-6’-Methoxycinchonan-9-yl]-3-(2alpha-aminocyclohexane-1beta-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea group, where nucleophiles like halides or alkoxides replace the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.

    Substitution: Halides, alkoxides; reactions are performed in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-[(8S,9S)-6’-Methoxycinchonan-9-yl]-3-(2alpha-aminocyclohexane-1beta-yl)thiourea has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[(8S,9S)-6’-Methoxycinchonan-9-yl]-3-(2alpha-aminocyclohexane-1beta-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The methoxycinchonan moiety and thiourea group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (8S,9S)-6’-Methoxycinchonan-9-amine
  • (8S,9S)-10,11-dihydro-6’-methoxy-9-cinchonanyl thiourea
  • Quinidine
  • (DHQ)2AQN

Uniqueness

1-[(8S,9S)-6’-Methoxycinchonan-9-yl]-3-(2alpha-aminocyclohexane-1beta-yl)thiourea stands out due to its specific combination of a methoxycinchonan moiety and a thiourea group, which imparts unique chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications in research and industry.

Properties

IUPAC Name

1-[(1R,2R)-2-aminocyclohexyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5OS/c1-3-17-16-32-13-11-18(17)14-25(32)26(31-27(34)30-24-7-5-4-6-22(24)28)20-10-12-29-23-9-8-19(33-2)15-21(20)23/h3,8-10,12,15,17-18,22,24-26H,1,4-7,11,13-14,16,28H2,2H3,(H2,30,31,34)/t17-,18-,22+,24+,25-,26-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEJIKCPWWZIFG-VCACTVQNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5CCCCC5N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=S)N[C@@H]5CCCC[C@H]5N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(8S,9S)-6'-Methoxycinchonan-9-yl]-3-(2alpha-aminocyclohexane-1beta-yl)thiourea
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1-[(8S,9S)-6'-Methoxycinchonan-9-yl]-3-(2alpha-aminocyclohexane-1beta-yl)thiourea
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1-[(8S,9S)-6'-Methoxycinchonan-9-yl]-3-(2alpha-aminocyclohexane-1beta-yl)thiourea

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